Phenylephrine-d3 Hydrochloride is a deuterated analog of Phenylephrine Hydrochloride, primarily utilized in pharmacological research. As an alpha-1 adrenergic receptor agonist, it plays a significant role in inducing vasoconstriction and elevating blood pressure. The incorporation of deuterium in its structure aids in elucidating metabolic pathways and pharmacokinetics of the compound, making it a valuable tool in scientific studies .
The synthesis of Phenylephrine-d3 Hydrochloride typically involves the following methods:
The industrial production of Phenylephrine-d3 Hydrochloride adheres to stringent quality control measures. High-performance liquid chromatography (HPLC) is commonly utilized for purification and validation of the final product to ensure its efficacy and safety for research applications.
Phenylephrine-d3 Hydrochloride can undergo several chemical reactions, including:
Common reagents used in these reactions include:
Phenylephrine-d3 Hydrochloride functions by binding to alpha-1 adrenergic receptors located on vascular smooth muscle cells. This interaction activates the Gq protein-coupled receptor pathway, leading to:
Phenylephrine-d3 Hydrochloride appears as a white to off-white crystalline powder. It is soluble in water and methanol, making it suitable for various analytical applications.
Key chemical properties include:
Phenylephrine-d3 Hydrochloride has diverse applications in scientific research:
Deuterium incorporation in phenylephrine analogs enables precise pharmacokinetic tracing while potentially altering metabolic stability. Phenylephrine-d3 Hydrochloride features three deuterium atoms at the N-methyl group, maintaining bioactivity while providing distinct analytical signatures for research applications.
Deuterium labeling primarily targets the methylamino group (-N-CD₃) to minimize structural perturbation. Two validated methods dominate synthetic workflows:
Catalytic Transfer Hydrogenation: Modern routes employ chiral Ru(II) catalysts for asymmetric reduction. Using the Ru-TsDPEN system (e.g., [RuCl(η⁶-p-cymene)(TsDPEN)]), α-chloro-3-hydroxyacetophenone undergoes hydrogenation with DCOOH/D₃N as the deuterium source. This one-pot method achieves simultaneous reductive deuteration and chiral induction:
Ketone Intermediate + DCOOH/D₃N → [Ru-TsDPEN] → Chiral deuterated chlorohydrin
This method achieves >99% ee and 98% isotopic purity at S/C ratios of 10,000:1, outperforming enzymatic approaches that suffer from low conversion (<70%) and protein contamination .
Reductive Deuteration: Alternative routes exploit NaBD₄ reduction of Schiff base intermediates. Phenylephrine ketone precursor reacts with methylamine-d₄, forming an imine subsequently reduced by NaBD₄. Acid hydrolysis yields Phenylephrine-d₃ free base with 95-97% deuterium incorporation. While cost-effective, this method requires additional chiral resolution steps [5] [9].
Table 1: Comparative Analysis of Deuterium Incorporation Methods
Method | Catalyst/Reagent | S/C Ratio | ee% | Isotopic Purity | Yield |
---|---|---|---|---|---|
Catalytic Hydrogenation | Ru-TsDPEN + DCOOH/D₃N | 10,000:1 | >99% | 98% | 85-90% |
Reductive Deuteration | NaBD₄ | N/A | Racemic | 95-97% | 75-80% |
Enzymatic Resolution | Ketoreductases | 1:1 (enzyme) | >99% | <70% | 40-60% |
Stereochemistry critically impacts bioactivity. The (R)-(-)-enantiomer exhibits 50-fold greater α1-adrenoceptor affinity versus the (S)-(+)-form, necessitating chiral control:
Enantiopure Synthesis: Gold-standard routes start from resolved precursors. Chiral resolution of (±)-phenylephrine-d₃ employs (R)-(-)-p-methylmandelic acid, yielding diastereomeric salts separated by crystallization. X-ray analysis confirms absolute configuration of the (3S,6aR,11aR)-enantiomer. Subsequent N-alkylation furnishes (R)-(-)-Phenylephrine-d₃ hydrochloride with 99.5% ee, though process complexity increases costs by 3-5x versus racemic [6] [9].
Racemic Routes: Direct alkylation of deuterated 1-(3-hydroxyphenyl)-2-chloroethanol with methylamine-d₃ yields (±)-Phenylephrine-d₃. While simpler (3 steps from catechol), this route necessitates post-synthesis chiral chromatography to isolate the active (R)-enantiomer, reducing overall yield to 25-30% [4].
Pharmacological profiling confirms functional divergence:
(R)-(-)-Phenylephrine-d₃: α1D pKi = 5.86 (high agonist activity) (S)-(+)-Phenylephrine-d₃: α1D pKi < 4.0 (negligible binding) Racemic mixture: Intermediate activity (pKi ≈ 5.0)
Table 2: Pharmacological Properties of Phenylephrine-d₃ Variants
Stereochemistry | α1D-Adrenoceptor pKi | α1B-Adrenoceptor pKi | Functional Activity |
---|---|---|---|
(R)-(-)-enantiomer | 5.86 ± 0.12 | 4.87 ± 0.09 | Full agonist |
(S)-(+)-enantiomer | <4.0 | <4.0 | Inactive |
Racemic mixture | 5.02 ± 0.15 | 4.35 ± 0.11 | Partial agonist |
Acidification must preserve deuterium integrity while ensuring crystalline purity. Key challenges include deuterium exchange in protic solvents and HCl-induced racemization:
Solvent Optimization: Ethanol/water (1:1 v/v) minimizes deuterium loss (<0.5%) versus pure aqueous HCl. Acetonitrile causes epimerization (ee drop to 85%), while dichloromethane enables stoichiometric control but reduces yield (65%) .
Crystallization Dynamics: Slow HCl(g) bubbling into ethanol solutions at 0-5°C yields monodisperse crystals. Critical parameters:
The deuterium kinetic isotope effect (DKIE) slows crystallization by 2.3x versus protiated phenylephrine, necessitating extended aging (16-20 hr) for optimal crystal formation [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1